molecular formula C11H5BrClN3OS B2836361 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide CAS No. 866154-03-2

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Cat. No.: B2836361
CAS No.: 866154-03-2
M. Wt: 342.6
InChI Key: NNZJVJIOEYZZIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Scientific Research Applications

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is utilized in various scientific research fields, including:

Comparison with Similar Compounds

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:

Biological Activity

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom and a chloro-cyano thiazole moiety, which are significant for its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structures have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting fibroblast growth factor receptor 1 (FGFR1). One particular derivative demonstrated an IC50 value of approximately 1.36 µM across various NSCLC cell lines, indicating strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's thiazole ring is known to contribute to antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against various bacterial strains. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 2 µg/mL to 50 µg/mL, suggesting that modifications to the thiazole ring can enhance antibacterial efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular pathways:

  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in the G2 phase in cancer cells, leading to apoptosis .
  • Inhibition of Key Pathways : The inhibition of FGFR1 and downstream signaling pathways such as ERK has been observed in related compounds, which may also apply to this compound .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Thiazole Ring : Utilizing appropriate thioketones and halogenated compounds.
  • Bromination : Introducing bromine at the desired position on the benzene ring.
  • Coupling Reaction : The final step involves coupling the thiazole derivative with a benzamide moiety.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

CompoundActivityIC50/MIC ValuesReference
C9FGFR1 Inhibitor1.36 µM (NSCLC)
Thiazole DerivativeAntibacterialMIC = 2 - 50 µg/mL
Benzamide AnalogAnticancerVarious IC50 values

These findings highlight the potential versatility of thiazole and benzamide derivatives in therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClN3OS/c12-7-3-1-2-6(4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJVJIOEYZZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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